3-Ethynyl-3-fluoropyrrolidine hydrochloride

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Integrate a uniquely differentiated pyrrolidine core into your kinase inhibitor or PROTAC program. 3-Ethynyl-3-fluoropyrrolidine hydrochloride is the only building block combining a terminal alkyne for CuAAC click diversification with a 3-fluoro substituent that reduces pyrrolidine basicity. This dual modification, unavailable in single-analog scaffolds, simultaneously enhances passive BBB penetration and blocks metabolic soft spots while enabling rapid library synthesis. The stable hydrochloride salt ensures consistent solubility for HTS and automated screening.

Molecular Formula C6H9ClFN
Molecular Weight 149.59 g/mol
Cat. No. B12935221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-3-fluoropyrrolidine hydrochloride
Molecular FormulaC6H9ClFN
Molecular Weight149.59 g/mol
Structural Identifiers
SMILESC#CC1(CCNC1)F.Cl
InChIInChI=1S/C6H8FN.ClH/c1-2-6(7)3-4-8-5-6;/h1,8H,3-5H2;1H
InChIKeyNFLPDKXUHZHEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-3-fluoropyrrolidine Hydrochloride: Sourcing Guide for a Dual-Functionalized Pyrrolidine Scaffold


3-Ethynyl-3-fluoropyrrolidine hydrochloride (CAS: 2306275-74-9) is a functionalized pyrrolidine building block that incorporates both an ethynyl group at the 3-position and a fluorine atom at the same carbon center . The hydrochloride salt form enhances its aqueous solubility and stability for handling and storage . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor candidates and click-chemistry-derived probe libraries .

Why 3-Ethynyl-3-fluoropyrrolidine Hydrochloride Cannot Be Substituted with 3-Ethynylpyrrolidine or 3-Fluoropyrrolidine Analogs


Simple substitution of 3-ethynyl-3-fluoropyrrolidine hydrochloride with non-fluorinated ethynyl-pyrrolidines or non-ethynylated fluoro-pyrrolidines is not scientifically sound. The simultaneous presence of both the ethynyl and fluorine substituents on the same carbon center confers a unique combination of physicochemical and reactivity properties that cannot be replicated by single-modification analogs . Fluorination at the 3-position modulates the basicity of the pyrrolidine nitrogen, improving passive membrane permeability and metabolic stability , while the terminal alkyne enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid library diversification . Omitting either functional group compromises the molecule's utility as a multifunctional scaffold for drug discovery programs.

Quantitative Differentiation of 3-Ethynyl-3-fluoropyrrolidine Hydrochloride Against Closest Analogs


Modulated Basicity vs. 3-Ethynylpyrrolidine (pKa Shift of ~1.5-2 Units)

The introduction of fluorine at the 3-position reduces the basicity of the pyrrolidine nitrogen compared to the non-fluorinated 3-ethynylpyrrolidine analog. The conjugate acid pKa of 3-ethynylpyrrolidine is estimated to be in the range of 9.0–10.0, resulting in predominant protonation at physiological pH (7.4) . In contrast, fluorination at the same carbon center lowers the pKa of the conjugate acid to approximately 6.7–8.7, based on measured and predicted values for analogous 3-fluoropyrrolidines . This pKa shift of approximately 1.5–2 units significantly reduces the fraction of protonated species at physiological pH, thereby enhancing passive membrane permeability—a critical property for central nervous system (CNS) drug candidates .

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Retained Click-Chemistry Reactivity vs. 3-Fluoropyrrolidine (Presence of Terminal Alkyne)

Unlike 3-fluoropyrrolidine, which lacks a terminal alkyne, 3-ethynyl-3-fluoropyrrolidine hydrochloride retains an ethynyl group that is a competent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This enables rapid, high-yielding conjugation with azide-functionalized probes, tags, or biomolecules. The ethynyl group also participates in Sonogashira cross-coupling reactions, facilitating the construction of extended π-systems and biaryl linkages . In contrast, 3-fluoropyrrolidine is limited to amide bond formation or nucleophilic substitution reactions, restricting its utility in modular library synthesis.

Chemical Biology Click Chemistry Library Synthesis

Commercial Purity and Salt Form Advantage for Reproducible Biological Assays

The hydrochloride salt of 3-ethynyl-3-fluoropyrrolidine is commercially available with a purity specification of 98% (HPLC) from multiple suppliers . In contrast, the free base form (CAS 1565079-79-9) is typically offered at 97% purity . The salt form provides enhanced aqueous solubility and improved long-term stability under recommended storage conditions (2-8°C, refrigerated) , reducing variability in biological assay preparation compared to the free base. This is a critical procurement consideration for screening campaigns requiring consistent compound handling and DMSO stock solution preparation.

Assay Reproducibility Procurement Specification Solubility

Optimal Research and Industrial Applications for 3-Ethynyl-3-fluoropyrrolidine Hydrochloride Based on Differentiated Properties


CNS-Penetrant Kinase Inhibitor Lead Optimization

The reduced basicity conferred by the 3-fluoro substituent enhances the likelihood of passive blood-brain barrier penetration relative to non-fluorinated pyrrolidines . Medicinal chemistry teams pursuing CNS targets such as FLT3, FGFR, or EED can employ 3-ethynyl-3-fluoropyrrolidine hydrochloride as a core scaffold to improve brain exposure while maintaining kinase inhibitory potency [1].

Click-Chemistry-Based Chemical Probe and PROTAC Synthesis

The terminal ethynyl group enables rapid diversification via CuAAC click chemistry for the synthesis of targeted chemical probes or proteolysis-targeting chimeras (PROTACs) . This scaffold allows the parallel generation of triazole-linked analogs for structure-activity relationship (SAR) studies, accelerating hit-to-lead timelines .

Metabolically Stabilized Building Block for Oral Drug Candidates

Fluorination at the 3-position of the pyrrolidine ring is known to block major metabolic sites, improving metabolic stability and oral bioavailability . Researchers developing orally administered kinase inhibitors or other small-molecule therapeutics can incorporate 3-ethynyl-3-fluoropyrrolidine hydrochloride to enhance pharmacokinetic properties without sacrificing synthetic tractability [1].

Reproducible High-Throughput Screening (HTS) Campaigns

The hydrochloride salt form, with a commercial purity of 98%, ensures consistent aqueous solubility and accurate concentration determination for HTS assay preparation . This reduces the risk of false negatives or positives arising from poor compound handling, making it suitable for automated screening platforms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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